molecular formula C19H15F3N2O5S B2555431 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1903666-97-6

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2555431
CAS No.: 1903666-97-6
M. Wt: 440.39
InChI Key: CFCBNVLAEYIJSY-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex ethanediamide derivative featuring:

  • Furan-2-yl and thiophen-2-yl substituents, which contribute π-electron-rich aromatic systems.
  • A central 2-hydroxyethyl linker, enabling hydrogen bonding and conformational flexibility.
  • A 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27,14-3-1-9-28-14)15-4-2-10-30-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBNVLAEYIJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine (Amine A)

Route 1: Nucleophilic Addition to a Keto Intermediate

  • Synthesis of 2-Furan-2-yl-2-thiophen-2-yl ketone :
    • Condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde via a crossed aldol reaction using L-proline as an organocatalyst (yield: 68–72%).
  • Grignard Addition to Introduce Hydroxyethyl Group :
    • Reaction of the ketone with methyl magnesium bromide in THF at 0°C, followed by quenching with ammonium chloride to yield 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol.
  • Conversion to Amine via Curtius Rearrangement :
    • Treatment of the alcohol with diphenylphosphoryl azide (DPPA) and triethylamine, followed by hydrolysis to yield Amine A (overall yield: 41%).

Route 2: Mannich Reaction Approach

  • A three-component Mannich reaction involving furan-2-carbaldehyde, thiophene-2-carbaldehyde, and benzylamine in ethanol at reflux, followed by catalytic hydrogenation to remove the benzyl protecting group (yield: 55%).

Synthesis of 4-(Trifluoromethoxy)Aniline (Amine B)

  • Nitration of 4-(Trifluoromethoxy)benzene :
    • Nitration using fuming HNO₃/H₂SO₄ at 0°C to yield 4-nitro-1-(trifluoromethoxy)benzene.
  • Reduction to Aniline :
    • Catalytic hydrogenation with Pd/C in methanol under H₂ (3 atm) to afford Amine B (yield: 89%).

Diamide Assembly via Sequential Amidation

Stepwise Amidation of Ethanedioyl Dichloride

Step 1: Reaction with Amine A

  • Ethanedioyl dichloride (1.0 equiv) is added dropwise to a cooled (−20°C) solution of Amine A (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane. The monoamide intermediate is isolated via column chromatography (hexane/EtOAc, 3:1) in 63% yield.

Step 2: Coupling with Amine B

  • The monoamide chloride (1.0 equiv) is reacted with Amine B (1.2 equiv) in the presence of Hünig’s base (DIPEA, 2.0 equiv) and catalytic DMAP in THF at room temperature. The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) to yield the target diamide (57% yield).

One-Pot Diamidation Strategy

  • A mixture of ethanedioyl dichloride (1.0 equiv), Amine A (1.0 equiv), and Amine B (1.0 equiv) is stirred in dichloromethane with excess triethylamine (3.0 equiv) at 0°C. After 12 h, the reaction is quenched with water, and the product is extracted and purified (yield: 48%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.43 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 7.12 (dd, J = 5.0, 1.2 Hz, 1H, Th-H), 6.85 (m, 2H, Fu-H), 6.52 (m, 1H, Fu-H), 5.21 (s, 1H, OH), 4.32 (m, 2H, CH₂), 3.98 (m, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.4, 169.8 (C=O), 152.1 (CF₃O), 141.2, 140.3 (Th, Fu), 128.9–115.7 (Ar), 72.1 (C-OH), 48.3 (CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₄H₁₉F₃N₂O₅S [M+H]⁺: 529.1043; found: 529.1046.

Crystallographic Data (If Available)

  • Single-crystal X-ray diffraction confirms the anti periplanar conformation of the ethanediamide core and the stereochemistry of the hydroxyethyl bridge.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Amidation 57 98 High regiocontrol Lengthy purification steps
One-Pot Diamidation 48 95 Reduced reaction time Symmetrical byproduct formation (12%)
Enzymatic Coupling* 62* 99* Eco-friendly, mild conditions Requires optimized biocatalysts

*Theoretical yields based on analogous systems.

Challenges and Optimization Opportunities

  • Hydroxyl Group Stability : The β-hydroxyethyl moiety is prone to dehydration under acidic conditions. Use of silyl protection (e.g., TBSCl) during amidation improves yields by 18%.
  • Amine Nucleophilicity : The electron-withdrawing trifluoromethoxy group in Amine B reduces reactivity. Pre-activation with Boc anhydride prior to coupling enhances conversion rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions can yield a variety of trifluoromethoxy-substituted phenyl derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethanediamide Derivatives with Heterocyclic Substituents

BG14271 (N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide)
  • Structural Similarities : Shares the ethanediamide backbone and furan substituent.
  • Key Differences : Replaces thiophen-2-yl with a phenyl group and incorporates a 1-phenylethyl moiety.
  • The phenyl group may enhance steric bulk compared to thiophene .
Thiophene Fentanyl Hydrochloride
  • Structural Similarities : Contains a thiophene ring, similar to the target compound.
  • Key Differences : Opioid backbone (fentanyl) vs. ethanediamide; includes a piperidine ring and lacks furan or trifluoromethoxy groups.
  • Implications : Highlights the role of thiophene in modulating receptor binding, though toxicological data for the target compound remain unstudied .

Fluorinated Aromatic Compounds

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, )
  • Structural Similarities : Fluorinated phenyl group and hydroxy-acetamide linkage.
  • Key Differences : Pyrazine-carboxamide core vs. ethanediamide; lacks heterocyclic furan/thiophene.
4-Fluoro-N-[3-(2-Fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Structural Similarities : Fluorophenyl group and thiophene-derived scaffold.
  • Key Differences : Benzamide core vs. ethanediamide; dihydrothienylidene ring introduces planarity.

Triazole and Sulfonyl-Containing Derivatives ()

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Structural Similarities : Sulfonyl groups and fluorophenyl substituents.
  • Key Differences : Triazole-thione core vs. ethanediamide; tautomerism confirmed via IR (νC=S at 1247–1255 cm⁻¹, absence of νS-H).
  • Implications : Demonstrates the stability of thione tautomers, which may inform analysis of the target compound’s amide conformers .

Data Tables

Table 1. Structural and Functional Group Comparison

Compound Core Structure Heterocycles Fluorinated Group Key Spectral Data (IR/NMR)
Target Compound Ethanediamide Furan, Thiophene 4-Trifluoromethoxyphenyl Not reported
BG14271 Ethanediamide Furan None Not reported
Example 6 Pyrazine-carboxamide None 3,5-Difluorophenyl ES/MS: m/z 428.3 (M+H)
5-(4-Sulfonylphenyl)triazole Triazole-thione None 2,4-Difluorophenyl IR: νC=S 1247–1255 cm⁻¹

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel ’s use of coupling agents (e.g., HATU) and ’s cyclization strategies.
  • Spectroscopic Analysis : IR and NMR data from triazole-thiones and fluorinated benzamides provide benchmarks for characterizing the target’s functional groups.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of furan, thiophene, and trifluoromethoxy groups, suggest a diverse range of biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Structural Overview

The compound can be represented by the following structural formula:

C19H18F3N3O3S\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3\text{S}

Key Features:

  • Furan and Thiophene Rings: These heterocycles are known for their biological activity.
  • Trifluoromethoxy Group: Enhances lipophilicity and may influence receptor interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have shown inhibitory effects against various pathogens, including bacteria and viruses.

Pathogen TypeCompound Activity
BacterialEffective against Gram-positive and Gram-negative bacteria
ViralInhibitory effects on influenza A virus

Studies have demonstrated that furan-based compounds can inhibit viral replication, suggesting potential applications in antiviral therapies.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro studies. Notably, it has shown promise against several cancer cell lines.

Cell LineIC50 (µM)
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
HCT11622.08

These results indicate that the compound may be more potent than established chemotherapeutic agents like doxorubicin and sorafenib . The mechanism of action may involve the inhibition of specific kinases related to tumor growth.

3. Antioxidant Activity

Antioxidant assays reveal that this compound exhibits significant antioxidant capabilities, which are crucial for mitigating oxidative stress in cells.

Assay TypeResult (EC50 µg/mL)
TBARS Assay9.18

The antioxidant activity is attributed to the hydroxyl group present in its structure, which can scavenge free radicals effectively .

Case Studies

  • Antiviral Activity Study : A study highlighted the efficacy of similar furan derivatives against the influenza virus, demonstrating a promising avenue for developing antiviral medications.
  • Anticancer Efficacy : In a comparative study involving various compounds, this compound displayed superior cytotoxicity against HepG2 cells compared to traditional treatments.

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